B1580166 L-GLUTAMIC ACID UNLABELED

L-GLUTAMIC ACID UNLABELED

Cat. No.: B1580166
M. Wt: 147.13
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Characteristics and Structural Properties

Molecular Structure and Identification

Chemical Formula and Molecular Weight

L-Glutamic acid unlabeled possesses the molecular formula C₅H₉NO₄, representing a pentanoic acid derivative with amino and carboxylic acid functional groups. The compound exhibits a molecular weight of 147.13 grams per mole, a value that remains consistent across multiple analytical sources and represents the mass contribution of five carbon atoms, nine hydrogen atoms, one nitrogen atom, and four oxygen atoms. This molecular weight calculation reflects the anhydrous form of the compound and serves as a critical parameter for analytical identification and quantitative analysis procedures.

The structural composition can be idealized as HOOC−CH(NH₂)−(CH₂)₂−COOH, featuring two distinct carboxyl groups and one primary amino group attached to the alpha carbon. However, the actual molecular behavior in aqueous solutions differs significantly from this simplified representation. In solid state and mildly acidic aqueous environments, the molecule adopts an electrically neutral zwitterion structure represented as ⁻OOC−CH(NH₃⁺)−(CH₂)₂−COOH, where the amino group becomes protonated while one carboxyl group exists in its deprotonated form. This zwitterionic character significantly influences the compound's solubility properties, with L-glutamic acid demonstrating limited water solubility of approximately 11.1 grams per liter at standard conditions.

Property Value Reference Conditions
Molecular Formula C₅H₉NO₄ Standard conditions
Molecular Weight 147.13 g/mol Anhydrous form
Water Solubility 11.1 g/L 25°C
Melting Point 213°C Atmospheric pressure
Density 1.54 g/cm³ 20°C
IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry systematic nomenclature for this compound follows the designation (S)-2-aminopentanedioic acid, reflecting both the stereochemical configuration and the structural relationship to pentanedioic acid. Alternative IUPAC-accepted names include (2S)-2-aminopentanedioic acid and 2-aminopentanedioic acid, with the stereochemical descriptor indicating the absolute configuration at the alpha carbon center. The compound maintains the Chemical Abstracts Service registry number 56-86-0, which serves as a unique numerical identifier for regulatory and commercial purposes across international chemical databases.

The systematic identification extends beyond simple nomenclature to encompass various chemical database identifiers that facilitate comprehensive chemical information retrieval. The compound possesses the European Community number 200-293-7, the UNII identifier 3KX376GY7L, and the ChEBI identification number CHEBI:16015. Additional systematic identifiers include the DrugBank identification DB00142, the KEGG identification C00025, and the ChemSpider identification number 30572. These multiple identification systems ensure accurate compound recognition across diverse scientific and regulatory databases, preventing confusion with structurally related compounds or stereoisomers.

The InChI (International Chemical Identifier) string for L-glutamic acid provides a standardized, computer-readable representation of the molecular structure: InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1. The corresponding InChI Key, WHUUTDBJXJRKMK-GSVOUGTGSA-N, offers a compressed format suitable for database searching and chemical structure comparison. The SMILES (Simplified Molecular Input Line Entry System) notation NC(CCC(O)=O)C(O)=O provides another standardized structural representation that facilitates computational analysis and molecular modeling applications.

Stereochemistry and Optical Properties

This compound exhibits significant stereochemical complexity due to the presence of one chiral center at the alpha carbon position, designated as C₂ in the systematic numbering scheme. The compound belongs to the L-stereochemical series, a designation that relates to the spatial arrangement of functional groups around the chiral center when compared to L-glyceraldehyde as the reference standard. Despite bearing the L-designation, L-glutamic acid possesses an S absolute configuration according to the Cahn-Ingold-Prelog priority rules, which represents the standard system for describing stereochemical arrangements in organic compounds.

The stereochemical assignment follows from the priority ordering of the four substituents attached to the alpha carbon: the carboxyl group receives highest priority, followed by the amino group, the side chain containing the second carboxyl group, and finally the hydrogen atom with lowest priority. When viewed along the carbon-hydrogen bond with the hydrogen atom positioned away from the observer, the remaining three groups arrange in a counterclockwise sequence from highest to lowest priority, thereby conferring the S absolute configuration. This apparent contradiction between L-designation and S-configuration occurs because the two nomenclature systems employ different reference standards and priority assignment rules.

The optical activity of L-glutamic acid manifests through its ability to rotate plane-polarized light, a property directly related to its chiral nature. The compound exhibits dextrorotatory behavior, rotating polarized light in a clockwise direction when observed along the path of light propagation. The specific optical rotation value ranges from +30.5° to +32.5° when measured at 20°C using sodium D-line illumination and a concentration of 100 grams per liter in 1 molar hydrochloric acid solution. This positive rotation value indicates that L-glutamic acid belongs to the category of dextrorotatory compounds, despite the common misconception that L-amino acids universally exhibit levorotatory properties.

Stereochemical Property Value/Description Measurement Conditions
Absolute Configuration S Cahn-Ingold-Prelog system
Stereochemical Series L Relative to L-glyceraldehyde
Optical Rotation +30.5° to +32.5° 20°C, 100 g/L in 1M HCl
Rotatory Direction Dextrorotatory Sodium D-line illumination
Chiral Centers 1 Alpha carbon position

The stereochemical properties of L-glutamic acid directly influence its biological recognition and activity within enzymatic systems and protein structures. The L-configuration represents the naturally occurring form utilized in protein biosynthesis across virtually all living organisms, while the corresponding D-enantiomer, although chemically identical in most respects, exhibits different biological properties and occurs primarily in bacterial cell wall components. The specific three-dimensional arrangement of functional groups around the chiral center determines the compound's ability to interact with enzymes, receptors, and other chiral biological molecules through stereospecific recognition mechanisms. This stereochemical specificity underlies the fundamental importance of maintaining proper stereochemical identification and purity in research applications involving this compound.

Properties

Molecular Weight

147.13

Purity

98%

Origin of Product

United States

Scientific Research Applications

Biomedical Applications

1.1 Drug Delivery Systems
L-Glutamic acid is utilized in drug delivery systems due to its biocompatibility and ability to form peptide bonds. For example, poly(glycerol sebacate) (PGS) networks have been modified with L-glutamic acid to slow down degradation rates, enhancing their application in tissue engineering. The incorporation allows for improved mechanical properties while maintaining biocompatibility, making it suitable for scaffolding in regenerative medicine .

1.2 Synthesis of Pharmaceutical Intermediates
Recent advancements have led to the development of L-glutamic acid derivatives that serve as intermediates in pharmaceutical synthesis. These derivatives can be synthesized using efficient one-pot methods that reduce costs and environmental impact while improving yield and purity. Such derivatives are crucial in the development of new medications .

1.3 Nutritional Supplementation
L-Glutamic acid is recognized for its role as a neurotransmitter and its potential benefits in cognitive function and mental health. It is often included in dietary supplements aimed at enhancing brain function and recovery from neurological conditions. Research has indicated that supplementation can support neurotransmission and may aid in conditions like depression and anxiety .

Agricultural Applications

2.1 Plant Growth Enhancer
L-Glutamic acid has been shown to enhance plant growth by improving nutrient uptake, particularly nitrogen, phosphorus, and potassium. Studies indicate that exogenous application of L-glutamic acid significantly increases chlorophyll content and overall biomass in crops such as maize (Zea mays) .

2.2 Soil Health Improvement
The use of L-glutamic acid in soil treatments has been linked to improved soil health by promoting beneficial microbial activity. This can lead to enhanced nutrient availability for plants, ultimately resulting in better crop yields .

Material Science Applications

3.1 Biodegradable Polymers
L-Glutamic acid is a key component in the synthesis of biodegradable polymers like poly-γ-glutamic acid (γ-PGA). These materials are used extensively in biomedical applications due to their excellent biocompatibility and degradability. γ-PGA is being explored for use in drug delivery systems, wound healing, and tissue engineering due to its favorable properties .

3.2 Food Industry
In the food industry, L-glutamic acid is commonly used as a flavor enhancer (monosodium glutamate or MSG). Its ability to enhance umami flavor makes it a popular additive in various food products.

Research Findings

Application AreaKey FindingsReferences
BiomedicalEnhanced drug delivery systems using PGS modified with L-glutamic acid
PharmaceuticalDevelopment of high-yield synthesis methods for L-glutamic acid derivatives
AgricultureIncreased crop yields through exogenous application of L-glutamic acid
Material ScienceUse of γ-PGA for biodegradable materials with medical applications

Case Studies

Case Study 1: Tissue Engineering with PGS
A study demonstrated that incorporating L-glutamic acid into PGS networks resulted in materials with improved mechanical properties suitable for tissue scaffolding applications. The peptide bonds formed during this process were crucial for retarding degradation rates, thus aligning with tissue healing processes .

Case Study 2: Agricultural Yield Enhancement
Field trials involving the application of L-glutamic acid on maize showed significant increases in chlorophyll content and overall biomass production compared to untreated controls. This highlights its potential as a natural growth enhancer in sustainable agriculture practices .

Chemical Reactions Analysis

Oxidative Deamination

One of the primary reactions of L-glutamic acid is oxidative deamination, catalyzed by the enzyme glutamate dehydrogenase. The reaction can be represented as follows:

L Glutamic Acid+NAD++H2O2 Oxoglutarate+NADH+NH4+\text{L Glutamic Acid}+\text{NAD}^++\text{H}_2\text{O}\rightarrow \text{2 Oxoglutarate}+\text{NADH}+\text{NH}_4^+

This reaction is significant in amino acid metabolism, facilitating the conversion of L-glutamic acid into 2-oxoglutarate, which is a key intermediate in the Krebs cycle. The equilibrium of this reaction tends to favor the reactants, necessitating further reactions to drive the process forward .

Maillard Reaction

L-Glutamic acid participates in the Maillard reaction, which is a complex series of reactions between amino acids and reducing sugars that occurs during cooking and food processing. This reaction contributes to the browning and flavor development in foods. The effects of varying reactant ratios and temperatures on the Maillard reaction involving L-glutamic acid have been studied extensively:

  • Increasing temperature and reaction time enhances browning products and aroma compounds.

  • In systems with excess L-glutamic acid, uncolored intermediate products increase slightly while browning products remain stable .

Peptide Bond Formation

L-Glutamic acid can also participate in peptide bond formation, which is fundamental to protein synthesis. The reaction can be summarized as:

L Glutamic Acid+Another Amino AcidDipeptide+H2O\text{L Glutamic Acid}+\text{Another Amino Acid}\rightarrow \text{Dipeptide}+\text{H}_2\text{O}

This reaction is catalyzed by ribosomal enzymes and is essential for building proteins from amino acids .

Implications of Research

Research indicates that the manipulation of reaction conditions can significantly influence the yield and nature of products derived from L-glutamic acid. Understanding these reactions not only aids in biochemical studies but also has practical applications in food science and pharmaceuticals.

Comparison with Similar Compounds

Research Findings :

  • Under sodium nitroprusside (SNP)-induced nitrosative stress, this compound was significantly upregulated (1.8-fold, p < 0.05) alongside arginine and spermine, suggesting its role in nitric oxide (NO) signaling and cellular detoxification .
  • In contrast, glutathione and D-gluconic acid were downregulated under similar conditions, highlighting L-glutamic acid’s unique resilience in oxidative stress pathways .

Isotopically Labeled Derivatives

Compared to isotopically labeled variants, this compound lacks tracer elements, limiting its use in metabolic flux analysis but offering advantages in bulk applications:

Compound (Labeled) Isotopic Label(s) Key Applications Purity & Specifications (vs. Unlabeled)
[2,4,4-²H₃]-L-Glutamic Acid ²H (Deuterium) Metabolic tracing via mass spectrometry 97–98% D; 98% chemical purity
[U-¹³C₅]-L-Glutamic Acid ¹³C (Uniform labeling) NMR spectroscopy; isotope dilution assays ≥99% ¹³C enrichment
This compound None Food additives; pharmaceutical excipients ≥99% chemical purity (USP/FCC grade)

Key Differences :

  • Cost : Unlabeled forms are 10–50x cheaper than labeled counterparts, making them preferable for large-scale industrial use .
  • Analytical Utility : Labeled derivatives are indispensable for precise tracer studies but require specialized handling (e.g., deuterated forms may exhibit kinetic isotope effects) .

Research Implications and Industrial Relevance

Recent studies on solvent-enabled decarboxylation of this compound demonstrated a 92% yield of 2-pyrrolidone in acetone, outperforming polar solvents like water (<30% yield) . This underscores its versatility in green chemistry applications compared to less reactive analogues like L-aspartic acid.

Preparation Methods

Fermentation Using Corynebacterium glutamicum

One of the most established methods for producing L-glutamic acid is submerged fermentation using Corynebacterium glutamicum. The process typically involves culturing the bacteria in a nutrient medium containing glucose, urea, and various salts under controlled pH and temperature conditions.

  • Medium Composition Example (g/L):

    • Glucose: 50.0
    • Urea: 8.0
    • Biotin: 0.002
    • K₂HPO₄: 1.0
    • MgSO₄·7H₂O: 2.5
    • MnSO₄·7H₂O: 0.1
    • CaCO₃: 1.6
  • Fermentation Conditions :

    • pH: Adjusted to 7.0
    • Temperature: 30 °C
    • Agitation: 120 rpm
    • Duration: 48 hours
  • Inoculum : 1% (v/v) of overnight culture of C. glutamicum or mixed culture with P. reptilivora

After fermentation, cells and debris are removed by centrifugation, and the supernatant contains crude L-glutamic acid.

Optimization Techniques

  • Response Surface Methodology (RSM) and Genetic Algorithms (GA) have been applied to optimize medium components and fermentation parameters to maximize glutamic acid yield. For example, optimal conditions found include glucose at approximately 50 g/L, urea at 10 g/L, salt solution at 18% (v/v), and inoculum size at 5% (v/v), yielding about 19.7 g/L of L-glutamic acid.

Cell Immobilization

  • Immobilization of C. glutamicum cells in polymer matrices such as sodium alginate or agarose beads has been explored to enhance production efficiency and reusability. Agarose immobilization showed higher glutamic acid yields compared to alginate. Sodium alginate concentration affects productivity, with 2-3% concentration being optimal to balance porosity and cell leakage.

Alternative Microorganisms

  • Besides Corynebacterium, other microorganisms such as Brevibacterium, Microbacterium, Bacillus, Streptomyces, Penicillium, Pseudomonas, Arthrobacter, Serratia, Candida, Enterobacter, Klebsiella, Erwinia, and Pantoea species have been reported for L-glutamic acid production by fermentation.

Fermentation Process Control and Crystallization

pH Control and Precipitation

  • A patented method involves culturing L-glutamic acid-accumulating bacteria in a liquid medium where pH is controlled to maintain L-glutamic acid at saturation concentration, causing its precipitation. This method enhances accumulation by precipitating L-glutamic acid during fermentation, facilitating easier recovery.

Use of Seed Crystals and L-Lysine

  • The process may include adding L-lysine to the medium when L-glutamic acid concentration is below natural crystallization levels to promote the formation of α-form crystals. Seed crystals are introduced after the concentration exceeds saturation but before natural crystallization occurs, ensuring effective crystallization and yield.

Purification and Estimation Techniques

  • Thin Layer Chromatography (TLC) is used for detecting L-glutamic acid in the culture medium, employing solvent systems like n-butanol: acetic acid: water (2:1:1) and visualization with ninhydrin spray.

  • Colorimetric Methods are applied for quantitative estimation of L-glutamic acid in the fermentation broth.

  • Crystallization methods are also employed post-fermentation to purify L-glutamic acid, exploiting its low solubility in hydrochloric acid and specific crystallization behavior, which excludes other amino acids and impurities.

Summary Table of Preparation Methods

Preparation Aspect Details Reference
Microorganism Corynebacterium glutamicum, Brevibacterium, Microbacterium, others
Medium Composition Glucose (~50 g/L), Urea (8-10 g/L), salts, biotin
Fermentation Conditions pH ~7.0, 30 °C, 48 hours, 120 rpm agitation
Optimization Techniques Response Surface Methodology, Genetic Algorithms
Cell Immobilization Sodium alginate (2-3%), agarose beads; improves reusability and yield
Crystallization Control pH-controlled precipitation, seed crystals, L-lysine addition
Detection and Purification Thin Layer Chromatography, colorimetric assay, crystallization for purification

Q & A

Q. How can researchers reconcile discrepancies between in vitro and in vivo pharmacokinetic data for unlabeled L-glutamic acid?

  • Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to scale in vitro clearance data. Incorporate parameters like hepatic extraction ratio and blood-brain barrier permeability. Validate with microdialysis sampling in rodent plasma and brain extracellular fluid .

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